[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(3-Methyl-4-propoxyphenyl)sulfonylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with a methyl and a propoxy group, and an oxolan-2-ylmethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-propoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the phenylsulfonyl intermediate: The initial step involves the sulfonylation of 3-methyl-4-propoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.
Attachment of the oxolan-2-ylmethylamine moiety: The phenylsulfonyl intermediate is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of (3-Methyl-4-propoxyphenyl)sulfonylamine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methyl-4-propoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the oxolan-2-ylmethylamine moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-4-methoxyphenyl)sulfonylamine
- (3-Methyl-4-ethoxyphenyl)sulfonylamine
- (3-Methyl-4-butoxyphenyl)sulfonylamine
Uniqueness
(3-Methyl-4-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxolan-2-ylmethylamine moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAIBJUOYOWJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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